Ácido 5-Hidroxiindol-3-acético-D2

Descripción general

Descripción

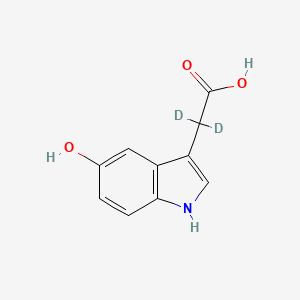

5-Hydroxyindole-3-acetic-2,2-d2 acid (5-HIAA-D2) is a metabolite of the monoamine neurotransmitter serotonin . It is formed from serotonin via a 5-hydroxy indole-3-acetaldehyde intermediate by aldehyde dehydrogenase . 5-HIAA has been used as a biomarker for the detection of neuroendocrine tumors .

Synthesis Analysis

The synthesis of 5-HIAA-D2 involves the oxidative deamination of serotonin by monoamine oxidase, presumably the A isozyme . The resulting compound is then cleared by an active transport mechanism .Molecular Structure Analysis

The empirical formula of 5-HIAA-D2 is C10H3D6NO3 . Its molecular weight is 197.22 .Chemical Reactions Analysis

5-HIAA-D2 is a primary product of the metabolism of serotonin . It is formed by the oxidative deamination of serotonin by monoamine oxidase .Physical And Chemical Properties Analysis

5-HIAA-D2 is a certified reference material available in methanol at a concentration of 100 μg/mL . It is suitable for gas chromatography (GC) and liquid chromatography (LC) applications . The storage temperature is recommended to be -70°C .Aplicaciones Científicas De Investigación

Diagnóstico de enfermedades

Se han reportado niveles anormales de 5-HIAA en la orina en algunas condiciones patológicas, incluyendo el síndrome carcinoide . Por lo tanto, la medición de la concentración de 5HIAA en la orina humana ha sido necesaria para el diagnóstico de algunas enfermedades, como el síndrome carcinoide .

Cromatografía líquida de alto rendimiento (HPLC)

El 5-HIAA a menudo se determina utilizando métodos de cromatografía líquida de alto rendimiento (HPLC) . Estos métodos son selectivos y sensibles para 5HIAA .

Detección de quimioluminiscencia

El 5-HIAA se puede detectar mediante quimioluminiscencia, un proceso que emite luz como resultado de una reacción química . Este método es altamente sensible, lo que permite la determinación de 5-hidroxiindoles a niveles subfemtomolares .

Análisis de aguas residuales

El 5-HIAA se puede utilizar como biomarcador para estimar la población en el análisis de aguas residuales . La determinación de este metabolito es más preferida que la detección de la serotonina en sí .

Espectrometría de masas y espectroscopia de resonancia magnética nuclear (RMN)

La naturaleza deuterada del Ácido 5-Hidroxiindol-3-acético-2,2-d2 lo convierte en una herramienta invaluable para técnicas analíticas como la espectrometría de masas y la espectroscopia de resonancia magnética nuclear (RMN) .

Mecanismo De Acción

Target of Action

5-Hydroxyindole-3-acetic Acid-D2, also known as 5-Hydroxyindole-3-acetic-2,2-d2 acid, is a deuterium-labeled derivative of 5-Hydroxyindole-3-acetic acid . This compound is a major metabolite of serotonin , a neurotransmitter that plays a crucial role in various biological activities, including mood regulation, gastrointestinal motility, and cardiovascular function . The primary targets of this compound are L-type calcium channels located on the colonic smooth muscle cells .

Mode of Action

The compound interacts with its targets, the L-type calcium channels, to stimulate intestinal motility . This interaction results in the acceleration of gut contractility . Moreover, the compound can stimulate a cell line model of intestinal enterochromaffin cells, resulting in a significant increase in serotonin production .

Biochemical Pathways

5-Hydroxyindole-3-acetic Acid-D2 is part of the serotonin pathway, where it serves as a catabolic end product . This pathway involves the metabolism of the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) to 5-hydroxyindole (5-HI) via the tryptophanase (TnaA) enzyme .

Pharmacokinetics

The pharmacokinetics of 5-Hydroxyindole-3-acetic Acid-D2 is influenced by its deuterium labeling. Deuteration has gained attention for its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

Result of Action

The action of 5-Hydroxyindole-3-acetic Acid-D2 leads to significant physiological effects. When administered orally in rats, it significantly accelerates the total gut transit time . This acceleration of gut contractility can potentially influence the overall gastrointestinal function.

Action Environment

The action of 5-Hydroxyindole-3-acetic Acid-D2 is influenced by various environmental factors. For instance, the production of 5-HI, a metabolite in the same pathway, is inhibited upon pH reduction in in vitro studies . Moreover, the compound’s action can be influenced by the gut microbiota, which plays a role in metabolizing 5-HTP to 5-HI .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

5-Hydroxyindole-3-acetic Acid-D2 plays a significant role in biochemical reactions. It is formed when serotonin is metabolized by monamine oxidase and aldehyde dehydrogenase in the liver . It interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with the enzyme tryptophanase (TnaA), which is involved in the conversion of the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) to 5-hydroxyindole .

Cellular Effects

5-Hydroxyindole-3-acetic Acid-D2 has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to accelerate gut contractility via activation of L-type calcium channels located on the colonic smooth muscle cells .

Molecular Mechanism

The molecular mechanism of action of 5-Hydroxyindole-3-acetic Acid-D2 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, for example, by accelerating gut contractility via activation of L-type calcium channels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Hydroxyindole-3-acetic Acid-D2 change over time. It has been found that plasma 5-Hydroxyindole-3-acetic Acid-D2 levels were significantly elevated in severe Acute Respiratory Distress Syndrome (ARDS) cases with shock status and positively correlated with clinical severity .

Dosage Effects in Animal Models

The effects of 5-Hydroxyindole-3-acetic Acid-D2 vary with different dosages in animal models. For instance, when administered orally in rats, 5-Hydroxyindole-3-acetic Acid-D2 significantly accelerates the total gut transit time .

Metabolic Pathways

5-Hydroxyindole-3-acetic Acid-D2 is involved in the metabolism of serotonin, a process that involves several enzymes and cofactors . It is formed when serotonin is metabolized by monamine oxidase and aldehyde dehydrogenase in the liver .

Transport and Distribution

It is known that it is a metabolite of serotonin and is used to determine serotonin levels in the body .

Subcellular Localization

As a metabolite of serotonin, it is likely to be found wherever serotonin and its metabolites are localized within the cell .

Propiedades

IUPAC Name |

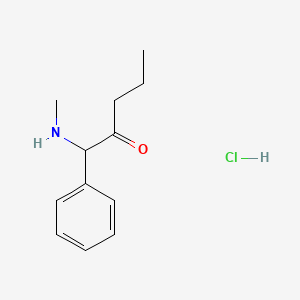

2,2-dideuterio-2-(5-hydroxy-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h1-2,4-5,11-12H,3H2,(H,13,14)/i3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUGKQCEGZLZNO-SMZGMGDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 5-Hydroxyindole-3-acetic-2,2-d2 acid used in the analysis of 5-HIAA?

A1: 5-Hydroxyindole-3-acetic-2,2-d2 acid is a deuterated form of 5-HIAA, meaning it has nearly identical chemical properties but a slightly higher molecular weight due to the presence of two deuterium atoms. This makes it ideal for use as an internal standard in mass spectrometry analysis.

- Improved accuracy and precision: By adding a known amount of the internal standard to each sample, variations during sample preparation and analysis can be accounted for. This is because the internal standard will experience the same losses or variations as the analyte (5-HIAA), allowing for more accurate quantification. []

- Enhanced sensitivity: The use of a deuterated internal standard allows for selective detection and quantification of the target analyte even in complex matrices like urine. []

Q2: How does the use of 5-Hydroxyindole-3-acetic-2,2-d2 acid improve the linearity of the assay compared to the previous LC-EC method?

A2: While the research paper doesn't explicitly state the reason for improved linearity with the LC-MS/MS method using 5-Hydroxyindole-3-acetic-2,2-d2 acid compared to the previous LC-EC method, it's likely due to the inherent advantages of mass spectrometry coupled with the use of an internal standard.

- Wider dynamic range of detection: Mass spectrometry offers a broader linear range for detection compared to electrochemical detection methods. This means the assay can accurately quantify 5-HIAA over a wider range of concentrations. []

- Reduced matrix effects: Urine is a complex matrix, and components within it can interfere with the detection of analytes. Using an internal standard helps correct for these matrix effects, leading to a more accurate and linear response. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2'R)-Tetrahydro-3aH-spiro[[1,3]dioxolo[4,5-c]pyrrole-2,1'-cyclopentan]-2'-ol](/img/structure/B590822.png)

![A-172[neoplasm inhibitor]](/img/structure/B590823.png)

![N-[(2R,3R,4R,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,4R,5R,6R)-2,3-Dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B590838.png)